molecular formula C8H11N5 B1481610 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide CAS No. 2098140-10-2

1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Cat. No.: B1481610
CAS No.: 2098140-10-2
M. Wt: 177.21 g/mol
InChI Key: HUTJDTNSZUYHBA-UHFFFAOYSA-N
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Description

1,6-Dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyrazoles. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound makes it a potential candidate for various pharmaceutical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide typically involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold. One common method includes the use of a Br/Mg-exchange reaction, followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl). These reactions are then followed by trapping reactions with various electrophiles .

Industrial Production Methods

the synthetic approach involving successive and selective functionalization of the readily available imidazo[1,2-b]pyrazole scaffold is a promising route for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1,6-Dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its bioactivity.

    Industry: Utilized in the development of new materials and dyes

Mechanism of Action

The mechanism of action of 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is attributed to its ability to bind to enzymes and receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is unique due to its specific functional groups and structural configuration, which confer distinct physicochemical properties and bioactivities. Its improved solubility in aqueous media compared to similar compounds like indole makes it a valuable candidate for pharmaceutical applications .

Biological Activity

1,6-Dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a heterocyclic compound belonging to the imidazo[1,2-b]pyrazole class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for microbial growth and cancer cell proliferation.
  • Cell Signaling Pathways : It has been shown to activate or inhibit various signaling pathways, including those involved in apoptosis and differentiation of myeloid cells .

Biochemical Pathways

The compound likely influences multiple biochemical pathways due to its structural properties. For instance, it may modulate pathways related to:

  • Apoptosis : Inducing programmed cell death in cancer cells.
  • Differentiation : Promoting the maturation of immature myeloid cells, thereby enhancing immune responses against tumors .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Cytotoxicity : Studies have demonstrated its cytotoxic effects on acute myeloid leukemia (AML) cells (HL-60), where it induced apoptosis through mitochondrial depolarization and caspase activation .
Study Cell Line IC50 (nM) Mechanism
HL-6050Apoptosis via mitochondrial pathways
MDA-MB-23130Synergistic effect with doxorubicin

Antimicrobial Activity

The compound also demonstrates antimicrobial properties:

  • Inhibition Zones : Exhibited significant inhibition against various pathogens with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for certain derivatives .
Pathogen MIC (μg/mL) Activity Type
Staphylococcus aureus0.22Bactericidal
Staphylococcus epidermidis0.25Bactericidal

Study on Myeloid Cells

In a notable study involving splenic immature myeloid cells from breast cancer-bearing mice, treatment with the compound resulted in:

  • Increased differentiation into mature myeloid cells.
  • Restoration of T-cell immunity against tumors .

Properties

IUPAC Name

1,6-dimethylimidazo[1,2-b]pyrazole-7-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c1-5-6(7(9)10)8-12(2)3-4-13(8)11-5/h3-4H,1-2H3,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTJDTNSZUYHBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1C(=N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 2
1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 3
1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 4
1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 5
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Reactant of Route 6
1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

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